

FFN206 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *FFN 206 dihydrochloride*

Cat. No.: *B560311*

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CAS Number: 1883548-88-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on FFN206 dihydrochloride. FFN206 is a fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2), an integral protein in monoaminergic neurotransmission.^{[1][2]} Its unique properties make it an invaluable tool for studying VMAT2 activity in cell culture through fluorescence microscopy and high-throughput screening assays.^{[1][2][3][4]}

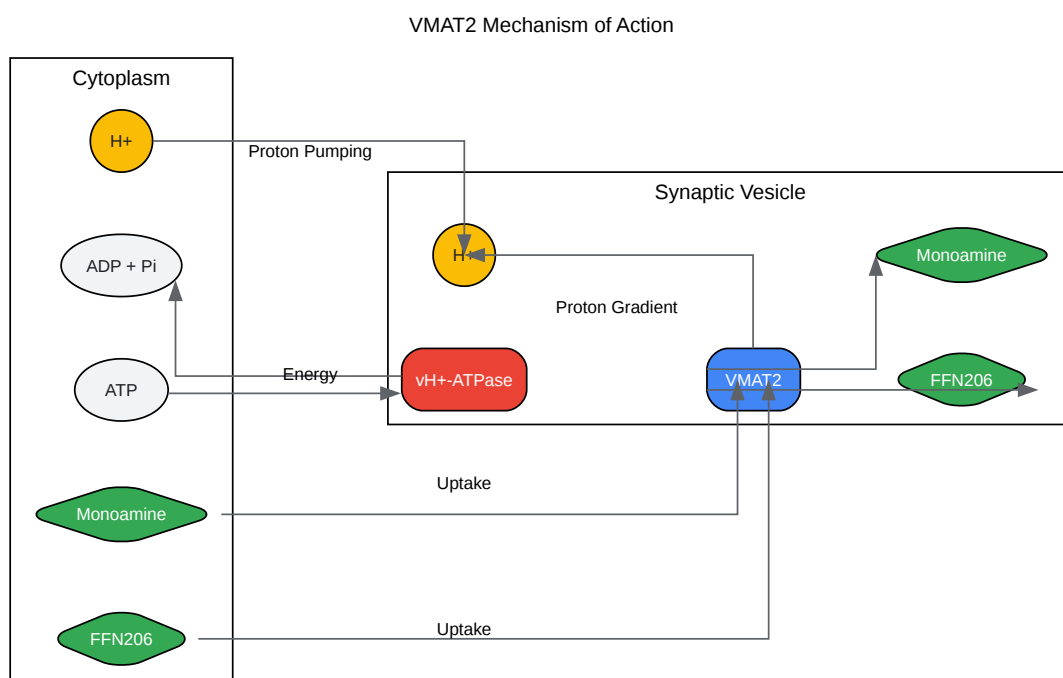
Chemical and Physical Properties

FFN206 dihydrochloride is a water-soluble compound with a molecular weight of 291.17 g/mol . Its chemical formula is $C_{12}H_{14}N_2O_2 \cdot 2HCl$. The compound is characterized by its fluorescent properties, with an excitation maximum at 369 nm and an emission maximum at 464 nm, emitting in the blue spectrum.

Property	Value	Source
CAS Number	1883548-88-6	N/A
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂ ·2HCl	
Molecular Weight	291.17 g/mol	
Excitation Maximum (λ _{ex})	369 nm	
Emission Maximum (λ _{em})	464 nm	
Appearance	Solid	N/A
Purity	≥98% (HPLC)	
Solubility	Water (up to 100 mM), DMSO (up to 50 mM)	N/A
Storage	Store at -20°C	

Mechanism of Action

FFN206 acts as a substrate for VMAT2, a transporter protein responsible for packaging monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) from the cytoplasm into synaptic vesicles.[5][6] This process is crucial for the subsequent release of neurotransmitters into the synaptic cleft. The transport of monoamines by VMAT2 is an active process driven by a proton gradient established by a vesicular H⁺-ATPase.[7] FFN206 mimics endogenous monoamines and is transported into VMAT2-expressing acidic vesicles.[3] Its accumulation within these vesicles leads to a concentrated fluorescent signal that can be detected and quantified.[8] The apparent Michaelis constant (K_m) of FFN206 for VMAT2 is approximately 1.16 μM, which is comparable to that of dopamine.[1][2][3][4] The IC₅₀ value, representing the concentration at which FFN206 inhibits 50% of VMAT2 activity in competitive binding assays, is approximately 1.15 μM.[3]



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VMAT2 transports FFN206 into vesicles using a proton gradient.

Experimental Protocols

Synthesis of FFN206 Dihydrochloride

The synthesis of FFN206 involves a key step of catalytic hydroarylation of alkynoate esters. A detailed protocol is described in the supplementary information of Hu et al., 2013.^[3]

Cell Culture and Plating

HEK293 cells stably transfected with rat VMAT2 (VMAT2-HEK) are commonly used.[\[3\]](#)

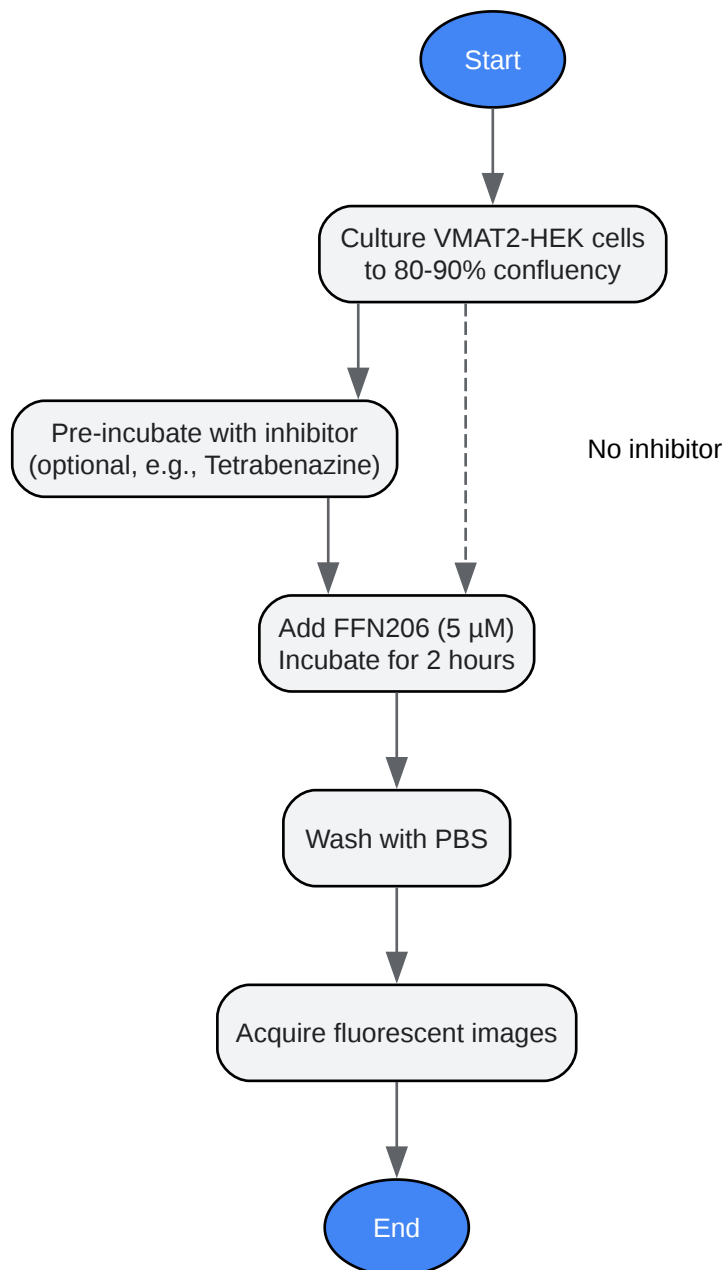
- Growth Medium: DMEM + GlutaMAX supplemented with 10% (v/v) fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.[\[3\]](#)
- Cell Plating for Microscopy: Plate VMAT2-HEK cells onto poly-D-lysine-coated clear bottom six-well plates at a density of $0.15\text{--}0.20 \times 10^6$ cells per well.[\[3\]](#)
- Cell Plating for 96-well Plate Assay: Seed 40,000 to 50,000 cells per well in a 96-well black, clear-bottom plate.[\[9\]](#)

Fluorescence Microscopy Imaging of FFN206 Uptake

This protocol allows for the visualization of VMAT2 activity in individual cells.

- Grow VMAT2-HEK cells to 80-90% confluency.[\[3\]](#)
- Replace the culture medium with experimental medium (DMEM without phenol red, with 4 mM L-glutamine, 1% (v/v) charcoal/dextran-treated FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin).[\[3\]](#)
- For inhibitor studies, pre-incubate cells with the VMAT2 inhibitor (e.g., 2 µM tetrabenazine) for 1 hour.[\[3\]](#)
- Add FFN206 to a final concentration of 5 µM and incubate for 2 hours.[\[3\]](#)
- Wash the cells once with PBS buffer.[\[3\]](#)
- Acquire images using a fluorescence microscope with appropriate filters for blue fluorescence.

FFN206 Fluorescence Microscopy Workflow



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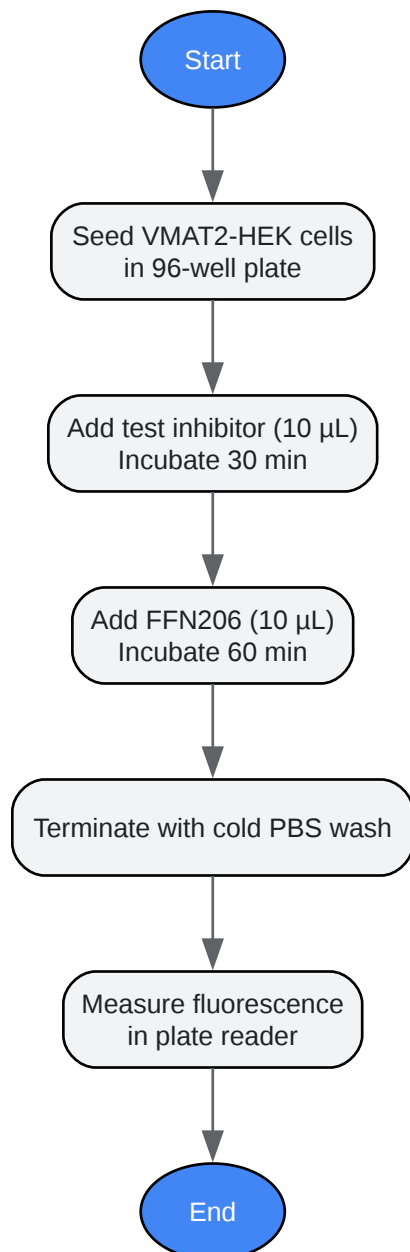
Workflow for imaging FFN206 uptake in cells.

Quantitative Fluorometric Assay for VMAT2 Activity (96-well plate)

This high-throughput assay allows for the quantification of VMAT2 activity and the screening of inhibitors.^[3]

- Seed VMAT2-HEK cells in a 96-well plate and grow to confluency.^[9]
- Aspirate the culture medium and add 180 μ L of experimental medium to each well.^[3]
- Add 10 μ L of the test inhibitor at 20x the final concentration (or vehicle) and incubate for 30 minutes at 37°C.^[3]
- Add 10 μ L of 20 μ M FFN206 stock solution (final concentration 1 μ M) to each well.^[3]
- Incubate for 60 minutes at 37°C, protected from light.^{[3][9]}
- Terminate the uptake by washing once with 200 μ L/well of ice-cold PBS.^{[3][9]}
- Add 120 μ L of fresh PBS to each well.^[3]
- Measure fluorescence intensity using a plate reader (e.g., excitation at 405 nm and emission at 500 nm).^[9]

Quantitative FFN206 Uptake Assay Workflow



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Workflow for the 96-well plate-based FFN206 uptake assay.

Applications in Research and Drug Discovery

FFN206 serves as a powerful tool in several areas of neuropharmacology and drug discovery:

- **High-Throughput Screening (HTS) for VMAT2 Inhibitors:** The quantitative fluorometric assay is amenable to HTS, enabling the rapid identification of novel VMAT2 inhibitors.[\[1\]](#)[\[3\]](#)[\[4\]](#) The assay has an excellent Z'-factor (typically 0.7-0.8), indicating its robustness and suitability for screening large compound libraries.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Characterization of VMAT2 Inhibitors:** FFN206 can be used to determine the potency (IC₅₀ values) of known and novel VMAT2 inhibitors.[\[10\]](#)
- **Studying VMAT2 Function and Regulation:** By visualizing and quantifying VMAT2-mediated uptake, researchers can investigate the cellular mechanisms that regulate VMAT2 function.
- **Cellular Imaging:** FFN206 allows for the subcellular localization of VMAT2-expressing organelles.[\[3\]](#)

VMAT2 Inhibitor	Reported IC ₅₀ (nM) using FFN206 Assay
Tetrabenazine	30.41
Reserpine	73.09
Methamphetamine	2399
Methylphenidate	94330

Data from Black et al., 2021[\[10\]](#)

Conclusion

FFN206 dihydrochloride is a well-characterized and versatile fluorescent probe that has significantly advanced the study of VMAT2. Its utility in both high-resolution microscopy and high-throughput screening makes it an indispensable tool for academic and industrial researchers investigating monoaminergic neurotransmission and developing novel therapeutics targeting VMAT2.

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